N-(4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}phenyl)acetamide: is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a methoxyethyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine derivative, followed by the introduction of the methoxyethyl group. The final step involves the acylation of the amino group with acetic anhydride to form the acetamide.
Preparation of Purine Derivative: The purine ring system can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of Methoxyethyl Group: This step involves the alkylation of the purine derivative with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Acylation: The final step is the acylation of the amino group with acetic anhydride under mild conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group or the acetamide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
N-(4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to purine receptors and enzymes, modulating their activities. It can inhibit or activate various signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
N-(4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}phenyl)acetamide can be compared with other purine derivatives such as:
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Caffeine: A stimulant that acts as an adenosine receptor antagonist.
Theophylline: A bronchodilator used in the treatment of respiratory diseases.
Uniqueness: : this compound is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications not observed in other similar compounds.
Properties
IUPAC Name |
N-[4-[[9-(2-methoxyethyl)purin-6-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-11(23)20-12-3-5-13(6-4-12)21-15-14-16(18-9-17-15)22(10-19-14)7-8-24-2/h3-6,9-10H,7-8H2,1-2H3,(H,20,23)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHOTCMVQYQZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.